5-(4-Ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one
Description
This compound belongs to the pyrrolinone family, characterized by a 3-pyrrolin-2-one core substituted with a 4-ethoxyphenyl group at position 5, a 2-furylcarbonyl moiety at position 4, a hydroxyl group at position 3, and a 6-methoxybenzothiazol-2-yl group at position 1.
Properties
Molecular Formula |
C25H20N2O6S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H20N2O6S/c1-3-32-15-8-6-14(7-9-15)21-20(22(28)18-5-4-12-33-18)23(29)24(30)27(21)25-26-17-11-10-16(31-2)13-19(17)34-25/h4-13,21,29H,3H2,1-2H3 |
InChI Key |
QPLLKTLGDSFRFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)OC)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences between the target compound and its analogues:
Key Observations:
Substituent Flexibility : The target compound’s 6-methoxybenzothiazol-2-yl group distinguishes it from analogues with simpler benzothiazole substituents (e.g., 6-methyl in ). Methoxy groups generally enhance solubility compared to methyl or halogenated groups .
Acyl vs. Aryl Groups : The 2-furylcarbonyl group at position 4 contrasts with the 3-fluoro-4-methylbenzoyl group in , suggesting differences in electronic effects and steric bulk. Furylcarbonyl may improve π-π stacking interactions in biological targets.
Crystallographic and Conformational Comparisons
- Planarity and Molecular Conformation: The target compound’s benzothiazole and pyrrolinone rings are expected to adopt a planar conformation, similar to isostructural compounds reported in . However, substituents like the 4-ethoxyphenyl group may introduce torsional angles, as seen in fluorophenyl analogues where perpendicular orientations disrupt planarity . Crystallographic software such as SHELXL and OLEX2 (used in ) would be critical for resolving such structural nuances.
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The 6-methoxybenzothiazole group likely enhances aqueous solubility compared to the 6-methyl variant in .
- Enzyme Binding Affinity: Benzothiazole derivatives are known for kinase inhibition, with methoxy groups improving selectivity in ATP-binding pockets . The target compound’s furylcarbonyl group may compete with acetylated lysine residues in histone deacetylase (HDAC) inhibition, akin to triazolyl derivatives in .
Biological Activity
5-(4-Ethoxyphenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methoxybenzothiazol-2-yl)-3-pyrrolin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrrolinone class and features several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 467.5 g/mol. Its structure includes:
- Ethoxyphenyl group : Contributes to hydrophobic interactions.
- Furylcarbonyl moiety : Enhances reactivity and potential binding sites.
- Hydroxy group : Imparts hydrogen-bonding capabilities.
- Benzothiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby protecting cells from oxidative stress.
- Receptor Modulation : It may bind to specific receptors, altering signal transduction pathways that regulate cell growth and survival.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example:
- In vitro Studies : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Reactive oxygen species generation |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay:
- DPPH Scavenging Activity : The compound exhibited an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Antimicrobial Effects
The compound's antimicrobial properties were assessed against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the treatment of A549 lung cancer cells with varying concentrations of the compound showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Antioxidant Efficacy in Cellular Models : In a cellular model of oxidative stress, the compound significantly reduced lipid peroxidation levels, suggesting protective effects against oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
